4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one
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Overview
Description
4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a pyrido[2,3-b]pyrazinone core, a benzyl group, and a piperazine ring substituted with a 3-methylbenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Pyrido[2,3-b]pyrazinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[2,3-b]pyrazinone core.
Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, which typically involves the use of benzyl halides and a suitable base.
Substitution with Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile.
Attachment of the 3-Methylbenzoyl Group: The final step involves the acylation of the piperazine ring with 3-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for benzylation, acyl chlorides for acylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-2-[4-(3-chlorobenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one
- 4-benzyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one
Uniqueness
4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one is unique due to the presence of the 3-methylbenzoyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
7-hydroxy-5-oxo-N-(2-thiophen-2-ylethyl)-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c17-11-10(14(19)16-9-4-7-21-12(9)11)13(18)15-5-3-8-2-1-6-20-8/h1-2,4,6-7H,3,5H2,(H,15,18)(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWYPVBMHQXHSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=C(C3=C(C=CS3)NC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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